molecular formula C15H26O3 B161333 Albrassitriol CAS No. 110557-39-6

Albrassitriol

Cat. No. B161333
M. Wt: 254.36 g/mol
InChI Key: RWPFZPBMMIWKKY-NZBPQXDJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Albrassitriol is a natural product derived from the cultures of the fungus Penicillium sp . It is a type of sesquiterpenoid and has a molecular formula of C15H26O3 .


Synthesis Analysis

The synthesis of Albrassitriol has been carried out starting from an easily available labdane diterpenoid, (+)-larixol . A novel synthesis of natural drimanic compounds, ()-albrassitriol (2) and ()-6-epi-albrassitriol (3), has been carried out starting from an easily available labdane diterpenoid, (+)-larixol (1) .


Molecular Structure Analysis

The molecular structure of Albrassitriol consists of 15 carbon atoms, 26 hydrogen atoms, and 3 oxygen atoms . The InChI string for Albrassitriol is InChI=1S/C15H26O3/c1-10-8-11 (17)12-13 (2,3)6-5-7-14 (12,4)15 (10,18)9-16/h8,11-12,16-18H,5-7,9H2,1-4H3 .


Physical And Chemical Properties Analysis

Albrassitriol is a powder in its physical state . The molecular weight of Albrassitriol is 254.37 g/mol . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis from Larixol : Albrassitriol and its epimers have been synthesized from larixol, a labdane diterpenoid. This synthesis involves a series of steps, including conversion to drim-7-ene-9α,11-diol-6-one and reduction of the C6-carbonyl group. This process highlights the chemical versatility of albrassitriol and related compounds (Vlad et al., 2013).

  • New Drimane Sesquiterpenoids : Research on fungi-associated compounds led to the isolation of new drimane sesquiterpenoids, including albrassitriol analogs. These studies are crucial for understanding the structural diversity and potential applications of albrassitriol in various fields (Ding et al., 2017).

Potential Applications in Cancer Research

  • Cancer Cell Line Studies : Compounds like albrassitriol, identified from cultures of Penicillium sp., were tested for cytotoxicity against human cancer cell lines. This suggests potential applications of albrassitriol in cancer research, particularly in identifying new therapeutic agents (Ding et al., 2017).

Safety And Hazards

Albrassitriol is not classified as a hazardous substance or mixture . In case of skin contact, it is advised to rinse skin thoroughly with large amounts of water. If ingested, it is recommended to wash out the mouth with water and get medical attention .

properties

IUPAC Name

(1S,4R,4aS,8aS)-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O3/c1-10-8-11(17)12-13(2,3)6-5-7-14(12,4)15(10,18)9-16/h8,11-12,16-18H,5-7,9H2,1-4H3/t11-,12-,14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPFZPBMMIWKKY-NZBPQXDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C2C(CCCC2(C1(CO)O)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]([C@@H]2[C@@]([C@]1(CO)O)(CCCC2(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30149299
Record name Albrassitriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Albrassitriol

CAS RN

110557-39-6
Record name Albrassitriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110557396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Albrassitriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Albrassitriol
Reactant of Route 2
Albrassitriol
Reactant of Route 3
Albrassitriol
Reactant of Route 4
Albrassitriol
Reactant of Route 5
Albrassitriol
Reactant of Route 6
Albrassitriol

Citations

For This Compound
43
Citations
PF Vlad, A Ciocarlan, M Coltsa, C Edu… - Natural Product …, 2013 - Taylor & Francis
A novel synthesis of natural drimanic compounds, (−)-albrassitriol (2) and (−)-6-epi-albrassitriol (3), has been carried out starting from an easily available labdane diterpenoid, (+)-larixol …
Number of citations: 4 www.tandfonline.com
S Grabley, R Thiericke, M Zerlin, A GÖHRT… - The Journal of …, 1996 - jstage.jst.go.jp
… 1 the relative configuration apeared to be identical to albrassitriol (2) with the exception of the center of chirality at C-6. Further details of the crystal structure investigations are available …
Number of citations: 19 www.jstage.jst.go.jp
JH Ding, ZG Ding, WX Chunyu, JY Zhao… - Journal of Asian …, 2017 - Taylor & Francis
… The NMR data were very similar to those of albrassitriol (4) except for the methyl of C-12 in 4 was oxygenated to a hydroxymethylene (δ C 64.3, t) in 1, as indicated by the HMBC …
Number of citations: 10 www.tandfonline.com
WA Ayer, LM Pena-Rodriguez - Journal of Natural Products, 1987 - ACS Publications
… The ir spectrum of C is very similar to that of albrassitriol, showing … albrassitriol, then the C-8 hydroxyl group is also axial and, … Because it is isomeric with albrassitriol [8], we suggest the …
Number of citations: 30 pubs.acs.org
BMF Lagnel, C Morin, A De Groot - Synthesis, 2000 - thieme-connect.com
… For the synthesis of albrassitriol (2), we first tried to improve the selectivity of the elimination of the (C-8)-acetate in 13 and to optimize the yield of aldehyde 14. Some reaction sequences …
Number of citations: 11 www.thieme-connect.com
Z Lu, Y Wang, C Miao, P Liu, K Hong… - Journal of natural …, 2009 - ACS Publications
… Thus, the structures of ustusol C (3) and ustusolate A (4) were elucidated as 6-O-methyl-12-hydroxy-6-epi-albrassitriol and 6-O-(octa-2E,4E,6E-trienoyl)-12-hydroxy-6-epi-…
Number of citations: 100 pubs.acs.org
BM Fraga - Natural Product Reports, 2001 - pubs.rsc.org
… The diterpene (+)-larixol has been used as starting material for the preparation of the sesquiterpenes (−)-albrassitriol, (−)-epi-albrassitriol, (−)-drimenol and (−)-uvidin. The total …
Number of citations: 32 pubs.rsc.org
R Medina, MEE Franco, L da Cruz Cabral… - Australasian Plant …, 2021 - Springer
The aim of this work was to characterize the secondary metabolite (SMs) profile of Stemphylium lycopersici, a necrotrophic fungus that causes the disease known as grey leaf spot. We …
Number of citations: 6 link.springer.com
GK Oleinikova, OI Zhuravleva… - Natural Product …, 2021 - Taylor & Francis
… These compounds are likely to be produced by reaction of the 3 and presumably of 12-hydroxy-6-epi-albrassitriol ester of (E,E)-6,7-dihydroxy-2,4-octadienoic acid, respectively, with the …
Number of citations: 3 www.tandfonline.com
H Zhou, T Zhu, S Cai, Q Gu, D Li - Chemical and Pharmaceutical …, 2011 - jstage.jst.go.jp
… Thus, the overall relative configuration of compound 1 was analogous to albrassitriol (20), and we named this new metabolite O-methylalbrassitriol (1).Compound 2, obtained as a white …
Number of citations: 57 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.